S-acetylcysteamine

Overview

Description

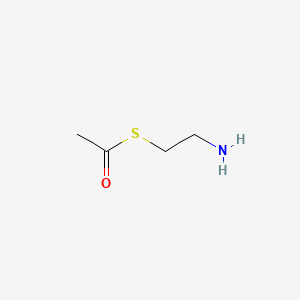

S-acetylcysteamine: is a thioester compound with the chemical formula C4H9NOS . It is structurally related to cysteamine and is known for its role in various biochemical processes. The compound is also referred to as S-(2-aminoethyl) ethanethioate .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-acetylcysteamine can be synthesized through the reaction of cysteamine with acetic anhydride or acetyl chloride. The reaction typically occurs in an aqueous or organic solvent under mild conditions. The general reaction is as follows:

Cysteamine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-acetylcysteamine can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

Reduction: The compound can be reduced to cysteamine under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Cysteamine.

Substitution: Various substituted cysteamine derivatives

Scientific Research Applications

Chemistry: S-acetylcysteamine is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the formation of thioesters, which are crucial intermediates in organic synthesis .

Biology: In biological research, this compound is employed in the study of enzyme mechanisms, particularly those involving thioester intermediates. It is also used in the synthesis of biomimetic compounds that mimic natural biochemical processes .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative stress and its potential use in treating various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

S-acetylcysteamine exerts its effects primarily through its thiol group, which can participate in redox reactions. The compound can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can form thioester bonds with other molecules, facilitating various biochemical reactions .

Comparison with Similar Compounds

N-acetylcysteamine: Similar in structure but differs in the position of the acetyl group.

Cysteamine: The parent compound without the acetyl group.

Acetylcysteine: Contains an acetyl group but differs in the overall structure.

Uniqueness: S-acetylcysteamine is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to form thioester bonds makes it particularly valuable in synthetic and biological applications .

Biological Activity

S-acetylcysteamine (SAC) is a derivative of cysteamine, which has gained attention in recent years due to its potential therapeutic applications and biological activities. This article reviews the biological activity of SAC, focusing on its mechanisms, therapeutic uses, and relevant research findings.

Overview of this compound

This compound is a thioester compound that serves as a prodrug for cysteamine. It is known for its ability to enhance the bioavailability of cysteamine, allowing for improved therapeutic effects in various medical conditions. The compound exhibits antioxidant properties and has been studied for its role in treating diseases linked to oxidative stress.

- Antioxidant Activity : SAC acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. This property is crucial in mitigating cellular damage associated with various diseases, including neurodegenerative disorders.

- Glutathione Precursor : Similar to N-acetylcysteine (NAC), SAC contributes to the synthesis of glutathione (GSH), a vital intracellular antioxidant. Increased GSH levels can help protect cells from oxidative damage and improve cellular function.

- Anti-inflammatory Effects : SAC has been shown to inhibit pro-inflammatory cytokines and pathways such as NF-κB signaling, which are implicated in chronic inflammatory conditions .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Neurodegenerative Diseases : Research indicates that SAC may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation .

- Fibrotic Diseases : The compound shows promise in managing fibrotic diseases affecting the liver, kidney, and lungs by modulating inflammatory responses and cellular repair mechanisms .

- Metabolic Disorders : SAC may play a role in treating metabolic syndromes, including diabetes and fatty liver diseases, by improving insulin sensitivity and reducing oxidative stress .

- Infectious Diseases : Its antimicrobial properties make SAC a candidate for treating various infections, including viral and bacterial pathogens .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that SAC significantly reduced neuronal damage in animal models of Parkinson’s disease by enhancing GSH levels and reducing oxidative stress markers .

- Liver Fibrosis Treatment : In a clinical trial involving patients with liver fibrosis, administration of SAC resulted in decreased liver enzyme levels and improved histological scores, indicating potential benefits in liver health .

- Antiviral Activity : Research has shown that SAC exhibits anti-HIV activity comparable to other established antiviral agents, suggesting its potential use as part of combination therapies for HIV treatment .

Data Table of Biological Activities

Properties

IUPAC Name |

S-(2-aminoethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLIIDAKFNRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274859 | |

| Record name | S-acetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6197-31-5 | |

| Record name | Ethanethioic acid, S-(2-aminoethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6197-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-acetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for S-acetylcysteamine and its derivatives as radioprotective agents?

A1: this compound and its derivatives primarily act as radioprotectors by scavenging free radicals generated by ionizing radiation. [, ] These compounds, particularly those containing thiol groups, can donate hydrogen atoms to reactive oxygen species, effectively neutralizing them and preventing damage to crucial biomolecules. [, ]

Q2: How does the structure of this compound derivatives affect their radioprotective activity?

A2: Studies have shown a clear structure-activity relationship for this compound derivatives. For example, N-glycylglycyl-S-acetylcysteamine trifluoroacetate (8) displayed significant radioprotective activity in vivo. [] Similarly, N-glycyl-S-acetylcysteamine trifluoroacetate (16, I 102) also demonstrated promising results. [] These findings suggest that incorporating amino acid residues like glycine into the structure can enhance the compound's efficacy. Furthermore, research on N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine (10) analogues revealed that the type of acyl group on the thiol cysteine or cysteamine residues significantly impacted their antioxidant and anti-HIV activities. [] The order of efficacy for S-substituents was: H > or = acetyl > isobutyryl > pivaloyl > benzoyl.

Q3: Beyond radioprotection, are there other potential therapeutic applications for this compound derivatives?

A4: Yes, research indicates potential applications beyond radioprotection. this compound derivatives, particularly N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine (I-152), have demonstrated antioxidant and anti-HIV properties. [, ] I-152 showed promise in restoring glutathione levels and modulating immune responses in a mouse model of retrovirus-induced immunodeficiency syndrome. [] Additionally, I-152 influenced the metabolic and proteomic profiles of hypoxic endothelial cells, suggesting its potential in regulating the bone marrow niche and influencing hematopoiesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.